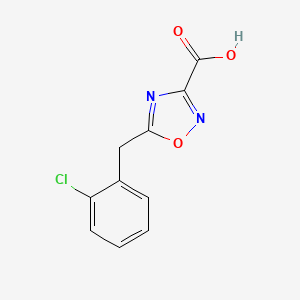

5-(2-Chlorobenzyl)-1,2,4-oxadiazole-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(2-Chlorobenzyl)-1,2,4-oxadiazole-3-carboxylic acid is an organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. The compound also features a 2-chlorobenzyl group attached to the oxadiazole ring and a carboxylic acid functional group. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chlorobenzyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the following steps:

-

Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, the reaction of 2-chlorobenzyl hydrazide with ethyl oxalate can yield the desired oxadiazole ring.

-

Introduction of the Carboxylic Acid Group: : The carboxylic acid group can be introduced through various methods, such as the hydrolysis of ester intermediates. For example, the ester group in ethyl 5-(2-chlorobenzyl)-1,2,4-oxadiazole-3-carboxylate can be hydrolyzed to form the corresponding carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods typically focus on improving yield, purity, and cost-effectiveness. Large-scale production may utilize continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

-

Substitution Reactions: : The compound can undergo nucleophilic substitution reactions, particularly at the 2-chlorobenzyl group. For example, the chlorine atom can be replaced by various nucleophiles such as amines or thiols.

-

Oxidation and Reduction Reactions: : The oxadiazole ring and the carboxylic acid group can participate in oxidation and reduction reactions. For instance, the carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

-

Condensation Reactions: : The carboxylic acid group can react with amines to form amides, or with alcohols to form esters, under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Condensation: Dehydrating agents like dicyclohexylcarbodiimide (DCC) can facilitate the formation of amides or esters.

Major Products

Substitution Products: Depending on the nucleophile, products such as 5-(2-aminobenzyl)-1,2,4-oxadiazole-3-carboxylic acid can be formed.

Reduction Products: Reduction of the carboxylic acid group can yield 5-(2-chlorobenzyl)-1,2,4-oxadiazole-3-methanol.

Condensation Products: Amides and esters derived from the carboxylic acid group are common products.

Scientific Research Applications

Chemistry

In chemistry, 5-(2-Chlorobenzyl)-1,2,4-oxadiazole-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

The compound has been studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for the development of new pharmaceuticals.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. These derivatives may act as enzyme inhibitors or receptor modulators, contributing to the treatment of various diseases.

Industry

In the industrial sector, the compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its stability and reactivity make it suitable for various applications, including the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2-Chlorobenzyl)-1,2,4-oxadiazole-3-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The oxadiazole ring and the carboxylic acid group play crucial roles in these interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

- 5-(2-Bromobenzyl)-1,2,4-oxadiazole-3-carboxylic acid

- 5-(2-Methylbenzyl)-1,2,4-oxadiazole-3-carboxylic acid

- 5-(2-Fluorobenzyl)-1,2,4-oxadiazole-3-carboxylic acid

Uniqueness

5-(2-Chlorobenzyl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the presence of the 2-chlorobenzyl group, which imparts specific electronic and steric properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it distinct from other similar compounds. The chlorine atom can participate in various substitution reactions, providing a versatile platform for further chemical modifications.

Biological Activity

5-(2-Chlorobenzyl)-1,2,4-oxadiazole-3-carboxylic acid is a member of the oxadiazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly cancer and infectious diseases. This article compiles recent findings on its biological activity, including cytotoxicity against cancer cell lines, antimicrobial properties, and other therapeutic potentials.

Chemical Structure and Properties

The molecular formula of this compound is C10H8ClN3O3. It features a 1,2,4-oxadiazole ring substituted with a chlorobenzyl group and a carboxylic acid functional group. The presence of the oxadiazole moiety is crucial for its biological activity due to its ability to interact with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. Research indicates that compounds in this class can induce apoptosis in various cancer cell lines.

- Cytotoxicity Studies : In vitro evaluations have shown that this compound exhibits significant cytotoxic effects against multiple cancer cell lines such as MCF-7 (breast cancer), U-937 (monocytic leukemia), and others. For instance, one study reported an IC50 value of approximately 5.5 µM against drug-resistant chronic myeloid leukemia cells .

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis through the activation of caspases and modulation of cell cycle progression. Flow cytometry results demonstrated that treated cells exhibited increased sub-G1 populations indicative of apoptosis .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens.

- Antibacterial Effects : Studies have demonstrated that derivatives containing the oxadiazole ring can inhibit bacterial growth effectively. For example, compounds similar to this compound were tested against strains like Staphylococcus aureus and Escherichia coli, showing significant inhibition zones .

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate inhibition | |

| Escherichia coli | Significant inhibition |

Case Studies

Several case studies have explored the efficacy of oxadiazole derivatives:

- Leukemia Treatment : A study evaluated the effects of a series of oxadiazole derivatives on drug-resistant leukemia cell lines. The results indicated that certain compounds could overcome resistance mechanisms and restore sensitivity to conventional chemotherapeutics .

- Antitubercular Activity : Another investigation focused on the antitubercular properties of oxadiazoles, revealing that specific derivatives significantly inhibited Mycobacterium bovis BCG growth both in active and dormant states .

Properties

Molecular Formula |

C10H7ClN2O3 |

|---|---|

Molecular Weight |

238.63 g/mol |

IUPAC Name |

5-[(2-chlorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid |

InChI |

InChI=1S/C10H7ClN2O3/c11-7-4-2-1-3-6(7)5-8-12-9(10(14)15)13-16-8/h1-4H,5H2,(H,14,15) |

InChI Key |

PRGBWFWQLYSKAX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NC(=NO2)C(=O)O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.